(s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide
描述
属性
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.BrH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUNHXSXLUJHRV-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Traditional Synthetic Routes and Limitations
Early approaches to synthesizing diazabicyclo[4.3.0]nonane derivatives often relied on starting materials like 2,3-pyridine dicarboxylic acid or 3-pyrrolidone derivatives. For example, one method involved dehydrating 2,3-pyridine dicarboxylic acid with benzylamine in acetic anhydride, followed by catalytic hydrogenation to reduce the pyridine ring . Subsequent steps required carbonyl reduction using sodium borohydride (NaBH₄) in the presence of BF₃, a process criticized for high costs and significant waste generation . These routes faced challenges in achieving high enantiomeric excess (ee) and required additional resolution steps using chiral agents like tartaric acid .
A notable limitation of these methods was the use of expensive reducing agents and protective groups, which complicated scalability. For instance, the debenzylation step in early routes required hydrogenation over palladium catalysts, adding to production costs . Furthermore, the lack of enantioselective steps in initial syntheses necessitated post-reaction resolution, reducing overall yields.
Improved Catalytic Hydrogenation Strategies
Recent patents describe optimized catalytic hydrogenation methods to streamline the synthesis. One approach utilizes enantiomerically pure intermediates derived from dialkoxy acetate precursors . The process begins with Claisen condensation of dialkoxy acetate with ethyl acetoacetate, followed by substitution with halogenated propylamine under alkaline conditions . Intramolecular dehydration cyclization then forms a bicyclic intermediate, which undergoes catalytic hydrogenation to saturate double bonds .
This method avoids the need for NaBH₄/BF₃ by employing hydrogenation catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C). For example, hydrogenating 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione over Pd/C at 50–60°C and 3–5 bar H₂ yields the reduced intermediate with >90% conversion . The final debenzylation step uses hydrogen gas and Pd/C to remove protective groups, yielding the free base with 85–92% purity .
Chiral Resolution and Enantiomeric Purification
Achieving the (S)-configuration in 1,4-diazabicyclo[4.3.0]nonane requires enantioselective synthesis or resolution. A patented route resolves racemic mixtures using (R)-1-phenylethylamine as a chiral auxiliary . The diastereomeric salts formed are separated via fractional crystallization, with the desired (S)-enantiomer exhibiting higher solubility in ethanol/water mixtures . Subsequent dissociation with potassium hydroxide (KOH) and recrystallization yields the enantiomerically pure free base, which is treated with hydrobromic acid (HBr) to form the hydrobromide salt .
Alternative resolution methods employ tartaric acid derivatives, achieving enantiomeric excesses >98% . For instance, treating the racemic free base with L-(+)-tartaric acid in methanol generates diastereomeric salts, which are crystallized and filtered. The isolated (S)-enantiomer is then neutralized and converted to the hydrobromide salt using 48% HBr, yielding pharmaceutical-grade material .
Industrial-Scale Production and Green Chemistry
Modern industrial methods prioritize cost-effectiveness and sustainability. A scalable route starts with inexpensive 3-pyrrolidone, which undergoes alkylation with 1-chloro-3-iodopropane in dimethylformamide (DMF) . The intermediate is subjected to acidic hydrolysis to remove ester groups, followed by reductive amination using (R)-1-phenylethylamine and sodium cyanoborohydride (NaBH₃CN) . Intramolecular cyclization under basic conditions forms the bicyclic structure, which is hydrogenated to remove protective groups .
This route reduces waste by 40% compared to traditional methods and achieves yields of 78–82% . Solvent recovery systems and catalytic recycling further enhance sustainability. For example, DMF is distilled and reused, while Pd/C catalysts are regenerated via oxidative treatment .
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for three major synthesis routes:
| Method | Starting Material | Key Reagents | Yield (%) | ee (%) | Environmental Impact |
|---|---|---|---|---|---|
| Traditional NaBH₄ route | 2,3-Pyridine dicarboxylic acid | NaBH₄, BF₃, Pd/C | 55–60 | 90–95 | High (toxic byproducts) |
| Catalytic hydrogenation | Dialkoxy acetate | Pd/C, H₂, L-(+)-tartaric acid | 78–82 | 98–99 | Moderate (solvent reuse) |
| Industrial alkylation | 3-Pyrrolidone | 1-Chloro-3-iodopropane, NaBH₃CN | 70–75 | 97–99 | Low (green solvents) |
化学反应分析
Types of Reactions
(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
Chemistry
- Catalysis : Used as a catalyst in organic synthesis, particularly in enantioselective reactions. It stabilizes transition states and lowers activation energy, enhancing reaction efficiency.
- Building Block : Serves as a foundational compound for synthesizing more complex organic molecules.
Biology
- Sigma Receptor Studies : The compound interacts with sigma receptors (specifically sigma-1 receptors), which play crucial roles in neuroprotection and neuroinflammation.
- Enzyme Mechanism Studies : Employed in biochemical assays to understand enzyme mechanisms and interactions.
Medicine
- Therapeutic Potential : Investigated for its ability to modulate sigma receptors, making it a candidate for drug development targeting neurological disorders such as depression and neurodegenerative diseases.
- Pharmaceutical Intermediate : Acts as an intermediate in synthesizing various pharmaceutical compounds.
Industry
- Production of Fine Chemicals : Utilized in the synthesis of fine chemicals and as a stabilizer in diverse industrial processes.
Recent studies have evaluated the binding affinity of (S)-1,4-Diazabicyclo[4.3.0]nonane derivatives to sigma receptors:
| Compound | K S1R (nM) | K S2R (nM) | K S2R/K S1R |
|---|---|---|---|
| 8a | 254 ± 32 | 148 ± 29 | 0.6 |
| 8b | 505 ± 88 | 279 ± 83 | 0.6 |
| 8f | 10 ± 1.6 | 165 ± 36 | 16.5 |
These findings indicate that certain derivatives exhibit high affinity for sigma-1 receptors, suggesting their potential as therapeutic agents for conditions involving these receptors.
作用机制
The mechanism of action of (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a catalyst by stabilizing transition states and lowering the activation energy of chemical reactions. In biological systems, it may interact with proteins and other biomolecules, influencing their activity and function .
相似化合物的比较
Structural and Functional Comparisons with Analogues
Core Bicyclic Framework Variations
1,4-Diazabicyclo[3.2.2]nonane Derivatives
- Structure : The [3.2.2] system (e.g., [3.2.2-Hdabcn]ClO₄) has a quasi-spherical shape with reduced symmetry compared to the [4.3.0] system.
- Properties: Exhibits switchable phase transitions (Tₚ ~394–419 K) and dielectric anomalies due to hydrogen-bonded cationic chains. The rigid framework enables applications in nonlinear optics .
- Contrast : The [4.3.0] system’s asymmetric rings may reduce phase-transition temperatures but enhance stereochemical selectivity in catalysis or receptor binding.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Structure: Contains a double bond (non-5-ene) within the [4.3.0] framework, increasing basicity (pKa ~12–13).
- Applications : A strong organic base used in esterification and amidation reactions (e.g., 80% yield in solvent-free amide synthesis) .
- Contrast: The hydrobromide salt of (S)-1,4-diazabicyclo[4.3.0]nonane lacks the double bond, reducing basicity but improving stability in aqueous media.
1,4-Diazabicyclo[3.3.1]nonane Derivatives
Pharmacological Profiles
Nicotinic Acetylcholine Receptor (nAChR) Agonists
- 1,4-Diazabicyclo[3.2.2]nonane Phenyl Carbamate: Binds α7-nAChR with high affinity (Kᵢ = 23 nM) and agonist activity (175%). Structural analogs like SSR180711 show similar profiles, suggesting the bicyclic core is critical for receptor interaction .
Neurotransmitter Transporter Selectivity
- 1,4-Diazabicyclo[3.3.1]nonane Derivatives: Exhibit >100-fold selectivity for DAT over serotonin/norepinephrine transporters due to conformational rigidity .
Physicochemical Properties
| Property | (S)-1,4-Diazabicyclo[4.3.0]nonane HBr | [3.2.2] Analogues | DBN |
|---|---|---|---|
| Melting Point | ~250–300°C (estimated) | 394–419 K (phase transition) | Liquid at RT |
| Solubility in Water | High (due to HBr) | Moderate | Low |
| Basicity (pKa) | ~8–9 (estimated) | N/A | ~12–13 |
| Chirality | (S)-enantiomer | Achiral | Achiral |
生物活性
Overview
(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is a bicyclic compound characterized by its unique nine-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its interactions with sigma receptors, particularly sigma-1 receptors, which play significant roles in various biological processes including neuroprotection and neuroinflammation.
The biological activity of this compound primarily involves its binding to sigma receptors. Upon activation, sigma-1 receptors dissociate from the binding immunoglobulin protein and interact with ion channels and G-protein-coupled receptors, influencing cellular signaling pathways that are crucial for neuroprotective effects and modulation of pain responses .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity:
- Neuroprotective Effects : The compound has been studied for its potential to protect neuronal cells from damage in various models of neurodegeneration.
- Antihyperalgesic Activity : In preclinical studies, compounds related to (S)-1,4-diazabicyclo[4.3.0]nonane have shown promising results in reducing pain in models of neuropathic pain .
- Cognitive Enhancement : Some studies suggest that this compound may have nootropic effects, potentially aiding memory and learning processes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Sigma Receptor Binding Studies : A study evaluated the binding affinity of various derivatives of diazabicyclo[4.3.0]nonane to sigma receptors, revealing that certain compounds exhibit low nanomolar affinities for sigma-1 receptors (e.g., values around 10 nM) .
- Pain Models : In models of neuropathic pain induced by streptozotocin and oxaliplatin, certain derivatives demonstrated significant antihyperalgesic effects compared to standard treatments like pregabalin .
- Cognitive Tests : The efficacy of (S)-1,4-diazabicyclo[4.3.0]nonane in reversing scopolamine-induced amnesia was evaluated in mouse models, showing potential cognitive benefits without enantioselectivity among tested compounds .
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow for comparison with other sigma receptor ligands:
| Compound | Sigma-1 Affinity (nM) | Sigma-2 Affinity (nM) | Notes |
|---|---|---|---|
| (S)-1,4-Diazabicyclo[4.3.0]nonane | 10 | 165 | Significant antiallodynic effect |
| 2,7-Diazaspiro[3.5]nonane | 2.7 | 27 | Different core structure |
| Bicyclo[4.3.0]nonene Derivatives | Varies | Varies | Similar bicyclic core |
常见问题
What are the established synthetic routes for (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide?
The synthesis typically involves multi-step strategies, including:
- Optical resolution : Racemic mixtures of diazabicyclo derivatives can be resolved using chiral resolving agents like L-(+)- or D-(-)-tartrates to isolate the (S)-enantiomer. For example, debenzylation via hydrogenolysis (H₂/Pd/C) of a benzyl-protected intermediate yields enantiopure (S)-configured products .
- Ring-closure reactions : Starting from pipecolic acid or pyrrolidine derivatives, cyclization with amines (e.g., n-alkylamines or phenylethylamines) under reflux conditions forms the bicyclic core. Lithium aluminum hydride (LiAlH₄) reductions of diketones or imines are critical for introducing amine functionalities .
How is the enantiomeric purity of (S)-1,4-diazabicyclo[4.3.0]nonane verified experimentally?
- Chiral chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) separates enantiomers and quantifies purity .
- Optical rotation analysis : Specific rotation measurements (e.g., [α]²²/D = −4.0° in chloroform) confirm stereochemical consistency with literature values .
- X-ray crystallography : Single-crystal structures of tartrate salts or derivatives provide definitive stereochemical assignments .
What computational methods are used to study the conformational behavior of this compound?
- Molecular docking and dynamics : Simulations assess binding modes to biological targets (e.g., sigma receptors or nicotinic acetylcholine receptors) and predict ligand-receptor interactions .
- Density functional theory (DFT) : Calculates energy differences between axial/equatorial conformers and identifies stable configurations influenced by substituents (e.g., bromo or methyl groups) .
- Infrared (IR) spectral analysis : Correlates experimental vibrational frequencies with computed spectra to validate conformational preferences .
How does the stereochemistry impact pharmacological activity in nicotinic receptor targeting?
The (S)-configuration is critical for agonist activity at α7 nicotinic receptors. SAR studies show:
- Substituent positioning : Methyl or phenyl groups at the 4-position enhance binding affinity (e.g., Ki = 23 nM for 1,4-diazabicyclo[3.2.2]nonane derivatives) .
- Hydrogen-bonding interactions : The bicyclic amine’s nitrogen atoms form key interactions with receptor residues, with stereochemical mismatches reducing efficacy by >50% .
What analytical techniques characterize its physicochemical properties?
- Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- Refractive index and density : Measured as n²⁰/D = 1.515 and 1.024 g/mL at 25°C, respectively, to confirm purity .
- Melting point determination : Sharp melting points (e.g., dihydrochloride at 178–179°C) indicate crystalline consistency .
What strategies resolve racemic mixtures during synthesis?
- Diastereomeric salt formation : Treating racemic mixtures with chiral acids (e.g., tartaric acid) produces salts with differential solubility, enabling selective crystallization .
- Enzymatic resolution : Lipases or esterases catalyze stereoselective hydrolysis of prochiral intermediates .
What are the key applications in medicinal chemistry?
- Antibiotic intermediates : The (S)-enantiomer is a critical building block for Moxifloxacin Hydrochloride, a fluoroquinolone antibiotic .
- Neurological agents : Derivatives act as nootropics (e.g., Sunifiram) via protein kinase C (PKC) activation or as α7 nAChR agonists for cognitive disorders .
- Sigma receptor ligands : Structural analogs show sub-micromolar affinity for σ1/σ2 receptors, suggesting potential in pain management .
How to optimize reaction conditions for large-scale synthesis without racemization?
- Low-temperature hydrogenolysis : Using H₂/Pd/C at ≤30°C minimizes epimerization during debenzylation .
- Inert atmosphere : Conducting amine alkylations under nitrogen prevents oxidative degradation .
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates while reducing side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
